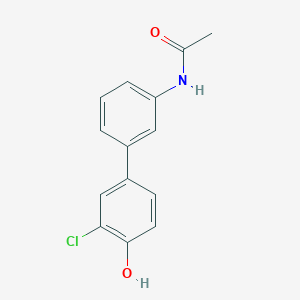![molecular formula C14H12ClNO2 B6381527 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261899-30-2](/img/structure/B6381527.png)
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (2C5NMPP) is a commonly used reagent in organic synthesis. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 209-210°C. 2C5NMPP is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and anti-cancer agents. It has also been used in pharmacological studies to investigate the mechanism of action of drugs and to evaluate their efficacy. Additionally, it has been used in the synthesis of various organic compounds, such as dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed to be involved in the formation of active metabolites of drugs, which are then able to interact with cellular targets and cause a biological response. It is also believed to be involved in the formation of reactive intermediates, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% are not well understood. However, it is believed to be involved in the formation of active metabolites of drugs, which can interact with various cellular targets and cause a biological response. It is also believed to be involved in the formation of reactive intermediates, which can lead to the formation of new compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. The main limitation of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is that it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions for 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its solubility in water and other solvents could lead to new uses in laboratory experiments. Finally, more research into its potential use as a drug synthesis reagent could lead to the development of new drugs with improved efficacy and safety.
Synthesemethoden
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% can be synthesized from the reaction of 2-chloro-5-nitrophenol and N-methylaminocarbonyl chloride in the presence of pyridine. The reaction is carried out in a solvent such as ethyl acetate or dichloromethane at a temperature of 0-5°C. The reaction is complete after 16-18 hours and yields a 95% pure product.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16-14(18)11-4-2-3-9(7-11)10-5-6-12(15)13(17)8-10/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNQQPSXAVIOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686035 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261899-30-2 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)




